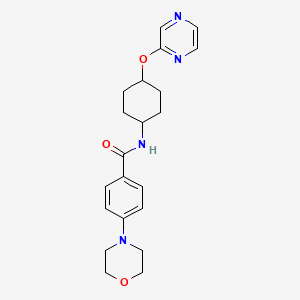

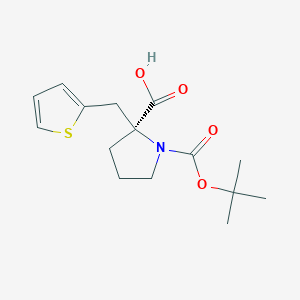

4-(1-乙酰基哌啶-4-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar ester compounds. For instance, the synthesis of various esters and amides from related starting materials is described, which could provide insight into the potential synthetic routes for "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) was accomplished in three steps from 4-hydroxypiperidine, which included protection, acylation, and deprotection steps . Similarly, the synthesis of various heterocyclic systems from acetoacetic esters was described, which involved preparation of intermediates that were further transformed into the desired products . These methods could potentially be adapted for the synthesis of "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" by selecting appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" once synthesized.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, providing insights into possible reactions that "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" might undergo. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were investigated, revealing various reactions including chlorination, reduction, and hydrolysis . These findings could suggest potential reactivity patterns for "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their characterization and application. The papers describe the synthesis of authentic standards for the reductive-cleavage method, including the analysis of 1H NMR spectra and gas-liquid chromatography retention indices . These methods could be applied to "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" to determine its physical properties, such as boiling point, melting point, solubility, and chromatographic behavior.

科学研究应用

光聚合

对类似于4-(1-乙酰基哌啶-4-基)苯甲酸甲酯的直接与氨氧基官能团相连的带有生色团基团的新型烷氧胺的研究表明了其在光引发聚合过程中的潜力。该化合物在氮氧化物介导的光聚合(NMP2)中显示出有希望的结果,突出其在创建具有受控结构的聚合物材料中的效用 (Guillaneuf 等,2010)。

杀虫剂作用

对苯甲酸酯类(如苯甲酸甲酯)的杀虫剂作用的研究表明,它们可安全用于害虫防治,而不会对有益昆虫(如捕食性臭虫 Nesidiocoris tenuis)产生重大不利影响。这表明 4-(1-乙酰基哌啶-4-基)苯甲酸甲酯在综合害虫管理策略中具有潜在应用 (Mostafiz 等,2020)。

抗乙酰胆碱酯酶活性

合成和评估 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的抗乙酰胆碱酯酶 (anti-AChE) 活性,发现某些衍生物表现出对 AChE 的有效抑制。这一发现表明在阿尔茨海默病等疾病的治疗剂开发中的应用 (Sugimoto 等,1990)。

相转移催化

通过相转移催化合成 4-乙酰苯甲酸苯甲酯的动力学研究,深入了解了某些苯甲酸酯衍生物在合成化学中的效率,尤其是在温和条件下促进反应 (Huang & Yang,2005)。

碳水化合物分析

部分甲基化和乙酰化或苯甲酰化核糖醇异构体的合成有助于分析含核糖呋喃糖的碳水化合物,突出了苯甲酸酯衍生物在复杂碳水化合物分析和鉴定中的效用 (Rozanas 等,1995)。

药理学应用

对 N-(二环己基)乙酰基哌啶-4-亚苄基-4-羧酸等化合物的研究揭示了它们作为药理剂的潜力,特别是作为 5α-还原酶抑制剂,突出了 4-(1-乙酰基哌啶-4-基)苯甲酸甲酯衍生物在良性前列腺增生等疾病中的治疗应用 (Kang 等,2004)。

未来方向

属性

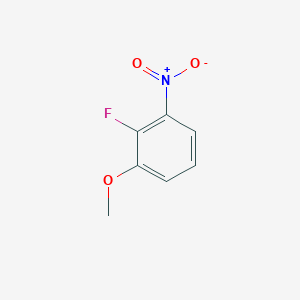

IUPAC Name |

methyl 4-(1-acetylpiperidin-4-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(17)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(18)19-2/h3-6,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBMLBJAHQQDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)

![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)